

# Role of FGFR1 and DDR2 in tumorigenesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *FGFR1/DDR2 inhibitor 1*

Cat. No.: *B2647739*

[Get Quote](#)

An In-depth Technical Guide on the Core Roles of FGFR1 and DDR2 in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Receptor Tyrosine Kinases (RTKs) are a superfamily of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, survival, and metabolism. Their dysregulation is a hallmark of many cancers, making them critical targets for therapeutic intervention. This guide provides a deep dive into two such RTKs: Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). While both are implicated in tumorigenesis, they possess distinct mechanisms of activation and downstream signaling cascades, offering unique challenges and opportunities in oncology research and drug development.

This document will dissect the molecular mechanisms through which FGFR1 and DDR2 contribute to cancer, detail established methodologies for their study, and explore the rationale for their therapeutic targeting. By synthesizing current scientific understanding with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to navigate the complexities of FGFR1 and DDR2 biology in cancer.

## Part 1: The Role of FGFR1 in Driving Oncogenesis

Fibroblast Growth Factor Receptor 1 (FGFR1) is a key member of the FGFR family, which comprises four highly conserved transmembrane RTKs (FGFR1-4).<sup>[1]</sup> Under normal physiological conditions, FGFR1 signaling is tightly regulated and essential for processes such

as embryonic development and tissue repair.[2] However, aberrant FGFR1 activation is a potent driver of tumorigenesis in a variety of solid tumors.[1][3]

## Mechanisms of Aberrant FGFR1 Activation

The oncogenic potential of FGFR1 is unleashed through several genetic alterations that lead to its constitutive activation:

- Gene Amplification: An increase in the copy number of the FGFR1 gene is the most common mechanism of its aberrant activation.[1][4] This leads to overexpression of the FGFR1 protein, resulting in ligand-independent signaling that promotes uncontrolled cell proliferation and survival.[1][5] FGFR1 amplification is particularly prevalent in lung squamous cell carcinoma and breast cancer.[1][5]
- Activating Mutations: Point mutations in the FGFR1 gene can lock the receptor in a permanently "on" state, leading to constitutive kinase activity even in the absence of its ligand. These mutations can occur in various domains of the receptor, including the kinase domain, leading to enhanced catalytic activity.[6]
- Gene Fusions and Rearrangements: Chromosomal rearrangements can lead to the fusion of the FGFR1 gene with other genes.[1] The resulting chimeric proteins often contain a dimerization domain from the fusion partner, leading to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[1][6]

## FGFR1 Signaling Pathways in Cancer

Upon activation, FGFR1 initiates a cascade of downstream signaling events that drive various aspects of the malignant phenotype. The primary signaling pathways activated by FGFR1 include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major signaling route downstream of FGFR1 that is crucial for cell proliferation and differentiation.[7][8]
- PI3K-AKT-mTOR Pathway: Activation of this pathway by FGFR1 is critical for promoting cell survival and inhibiting apoptosis.[7][8][9]
- PLC $\gamma$  Pathway: This pathway is involved in regulating cell motility and invasion.[6][7]

- STAT Pathway: The JAK-STAT pathway can also be activated by FGFR1, contributing to tumor cell proliferation and survival.[7]

Below is a diagram illustrating the core FGFR1 signaling cascade.



[Click to download full resolution via product page](#)

Caption: FGFR1 Signaling Pathway in Cancer.

## FGFR1's Role Across Different Malignancies

Aberrant FGFR1 signaling is implicated in a broad spectrum of cancers. The following table summarizes the prevalence of FGFR1 alterations in some key tumor types.

| Cancer Type                           | Prevalence of FGFR1 Alterations                                                         | Primary Role in Tumorigenesis                               |
|---------------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Lung Squamous Cell Carcinoma          | ~13-22% (amplification) <a href="#">[5]</a>                                             | Driving proliferation and survival. <a href="#">[5]</a>     |
| Breast Cancer                         | ~10-18% (amplification) <a href="#">[4]</a> <a href="#">[7]</a><br><a href="#">[10]</a> | Promoting endocrine therapy resistance. <a href="#">[4]</a> |
| Urothelial Carcinoma                  | ~32% (mutations, fusions) <a href="#">[4]</a> <a href="#">[6]</a>                       | Driving tumor growth and progression. <a href="#">[6]</a>   |
| Head and Neck Squamous Cell Carcinoma | High rates of amplification <a href="#">[1]</a>                                         | Associated with poor prognosis. <a href="#">[11]</a>        |
| Ovarian Cancer                        | ~9% (amplification) <a href="#">[4]</a>                                                 | Contributing to tumor growth.                               |

## Therapeutic Targeting of FGFR1

The critical role of FGFR1 in driving cancer has led to the development of numerous targeted therapies. These can be broadly categorized as:

- Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the kinase activity of FGFR1, blocking downstream signaling. They can be non-selective, targeting multiple kinases, or selective for the FGFR family.[\[1\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)
- Monoclonal Antibodies: These antibodies can target either the FGFR1 receptor or its ligands, preventing receptor activation.[\[4\]](#)[\[11\]](#)
- FGF Ligand Traps: These are engineered proteins that bind to FGF ligands, sequestering them and preventing them from activating FGFRs.[\[4\]](#)

Several FGFR inhibitors are currently in clinical trials across various cancer types, with some having already received FDA approval for specific indications.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Part 2: The Enigmatic Role of DDR2 in the Tumor Microenvironment

Discoidin Domain Receptor 2 (DDR2) is a unique RTK that is activated by fibrillar collagens, the main components of the extracellular matrix (ECM).[\[17\]](#)[\[18\]](#) Unlike most RTKs that are activated by soluble growth factors, DDR2's function is intimately linked to the physical and biochemical properties of the tumor microenvironment (TME).[\[19\]](#)[\[20\]](#)

### Mechanism of Activation: A Response to the Extracellular Matrix

DDR2 is activated through direct binding to specific motifs within the triple-helical structure of collagens, particularly type I and III collagens.[\[17\]](#)[\[21\]](#) This interaction leads to a slow and sustained receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[\[21\]](#) This unique activation mechanism positions DDR2 as a key sensor and transducer of signals from the ECM, playing a crucial role in cell-matrix interactions.[\[18\]](#)

### DDR2 Signaling Pathways in Cancer

Activated DDR2 orchestrates a range of cellular responses that contribute to tumor progression, primarily through the following signaling pathways:

- SRC Family Kinases: SRC is a key downstream effector of DDR2, and its activation is critical for mediating many of DDR2's pro-tumorigenic functions.[\[22\]](#)[\[23\]](#)
- SHP-2 and PI3K/AKT Pathways: DDR2 can also activate the SHP-2 phosphatase and the PI3K/AKT pathway, promoting cell survival and proliferation.[\[17\]](#)[\[22\]](#)
- MAPK/ERK Pathway: DDR2 signaling can lead to the activation of the ERK pathway, which is involved in cell migration and invasion.[\[17\]](#)[\[23\]](#)
- Regulation of SNAIL1: DDR2 can increase the stability of the transcription factor SNAIL1, a key driver of epithelial-mesenchymal transition (EMT), thereby promoting metastasis.[\[17\]](#)[\[20\]](#)

The following diagram illustrates the central signaling pathways downstream of DDR2.



[Click to download full resolution via product page](#)

Caption: DDR2 Signaling Pathway in Cancer.

## The Multifaceted Role of DDR2 in Tumorigenesis

DDR2's influence on cancer is complex and context-dependent, often involving intricate interactions within the TME.

| Cancer Type       | Role of DDR2 in Tumorigenesis                                                                                                                                                                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lung Cancer       | Mutations in DDR2 are found in a subset of squamous cell carcinomas, where it can act as an oncogenic driver. <a href="#">[22]</a>                                                                                                                                              |
| Breast Cancer     | DDR2 expression is elevated in breast cancer and is associated with increased invasion, metastasis, and chemoresistance. <a href="#">[21]</a> <a href="#">[24]</a> It plays a crucial role in collagen remodeling by cancer-associated fibroblasts (CAFs). <a href="#">[24]</a> |
| Ovarian Cancer    | DDR2 promotes EMT, invasion, and metastasis. <a href="#">[17]</a> <a href="#">[25]</a> It can also contribute to chemoresistance. <a href="#">[20]</a>                                                                                                                          |
| Colorectal Cancer | High DDR2 expression is associated with poor prognosis and metastasis. <a href="#">[17]</a>                                                                                                                                                                                     |
| Melanoma          | DDR2 regulates cell migration and invasion through the ERK and NF-κB signaling pathways. <a href="#">[17]</a>                                                                                                                                                                   |

## Therapeutic Targeting of DDR2

The discovery of DDR2's role in cancer has spurred the development of inhibitors targeting this unique RTK.[\[19\]](#)[\[26\]](#)[\[27\]](#) Strategies include:

- Small Molecule Inhibitors: Several small molecules that inhibit the kinase activity of DDR2 are in preclinical development.[\[26\]](#)[\[27\]](#)
- Allosteric Inhibitors: A novel approach involves the development of allosteric inhibitors that target the extracellular domain of DDR2, preventing its interaction with collagen.[\[28\]](#)

Targeting DDR2 is a promising therapeutic strategy, not only for its direct effects on tumor cells but also for its potential to modulate the tumor microenvironment and overcome drug resistance.[\[19\]](#)

## Part 3: Methodologies for Studying FGFR1 and DDR2

A robust and well-validated experimental approach is crucial for elucidating the roles of FGFR1 and DDR2 in cancer. The following protocols provide a foundation for investigating their expression, activity, and downstream signaling.

### Immunohistochemistry (IHC) for Protein Expression Analysis

**Causality:** IHC allows for the visualization of FGFR1 and DDR2 protein expression within the context of the tumor tissue architecture, providing valuable information about their localization (e.g., tumor cells vs. stromal cells) and correlation with histopathological features.

Protocol:

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5  $\mu\text{m}$ ) are deparaffinized and rehydrated.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the target epitopes.
- **Blocking:** Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein-based serum to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Sections are incubated with a validated primary antibody against FGFR1 or DDR2 at an optimized dilution overnight at 4°C.
- **Secondary Antibody and Detection:** A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
- Analysis: The staining intensity and percentage of positive cells are scored by a pathologist to determine the level of protein expression.

## Western Blotting for Protein Levels and Phosphorylation

**Causality:** Western blotting provides a semi-quantitative assessment of total FGFR1 and DDR2 protein levels and, critically, their activation state by using phospho-specific antibodies. This is essential for understanding the activity of their signaling pathways.

### Protocol:

- Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against total FGFR1, total DDR2, phospho-FGFR1, or phospho-DDR2 overnight at 4°C.
- Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

## Kinase Assays for Measuring Enzymatic Activity

**Causality:** Kinase assays directly measure the enzymatic activity of FGFR1 and DDR2, providing a functional readout of their signaling potential and a platform for screening potential inhibitors.

Protocol (Example using an in vitro luminescence-based assay):[\[2\]](#)[\[29\]](#)[\[30\]](#)

- **Reaction Setup:** A reaction mixture is prepared containing recombinant FGFR1 or DDR2 kinase, a specific peptide substrate, and ATP in a kinase buffer.[\[2\]](#)[\[29\]](#)
- **Kinase Reaction:** The reaction is initiated by adding the kinase and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[\[2\]](#)
- **ADP Detection:** A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced during the kinase reaction back to ATP.
- **Luminescence Measurement:** A luciferase/luciferin reagent is added, which generates a luminescent signal proportional to the amount of ATP, and therefore, the amount of ADP produced in the initial kinase reaction.
- **Data Analysis:** The luminescent signal is measured using a luminometer. For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay

**Causality:** Cell proliferation assays are fundamental for determining the functional consequence of FGFR1 or DDR2 signaling on cancer cell growth and for assessing the efficacy of targeted inhibitors.

Protocol (Example using a colorimetric assay like MTT or WST-1):

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

- Treatment: The cells are treated with a ligand to stimulate FGFR1 or DDR2, a specific inhibitor, or a combination of both. Control wells receive vehicle only.
- Incubation: The plate is incubated for a period of 24-72 hours to allow for cell proliferation.
- Reagent Addition: A reagent (e.g., MTT or WST-1) is added to each well. This reagent is converted by metabolically active cells into a colored formazan product.
- Absorbance Measurement: After a short incubation, the absorbance of the colored product is measured using a microplate reader at a specific wavelength.
- Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell proliferation or inhibition compared to the control.

## Part 4: Crosstalk, Combined Targeting, and Future Perspectives

While FGFR1 and DDR2 have distinct primary activators, their downstream signaling pathways exhibit significant convergence, particularly on the RAS-MAPK and PI3K-AKT axes. This raises the possibility of crosstalk and compensatory signaling between the two receptors. For instance, in tumors where both receptors are expressed, the inhibition of one may lead to the upregulation or activation of the other as a resistance mechanism.[\[31\]](#)[\[32\]](#)[\[33\]](#)

This potential for signaling redundancy provides a strong rationale for exploring combined therapeutic strategies. Co-targeting FGFR1 and DDR2 could offer a more comprehensive blockade of oncogenic signaling, potentially leading to enhanced anti-tumor activity and overcoming acquired resistance. Further research is warranted to identify the specific cancer contexts where such a combination therapy would be most effective.

The future of FGFR1 and DDR2 research lies in a deeper understanding of their complex interplay within the tumor microenvironment, the identification of novel biomarkers to predict response to targeted therapies, and the development of next-generation inhibitors with improved selectivity and potency. As our knowledge of these critical RTKs expands, so too will our ability to effectively target them for the benefit of cancer patients.

## References

- Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PubMed Central.
- FGFR1 Is Critical for RBL2 Loss–Driven Tumor Development and Requires PLCG1 Activation for Continued Growth of Small Cell Lung Cancer - AACR Journals.
- Paths of FGFR-driven tumorigenesis - PMC - NIH.
- The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC - NIH.
- Pharmacological and Biological Targeting of FGFR1 in Cancer - ResearchGate.
- FGFR1-induced soluble factors promote mammary tumorigenesis and chemoresistance.
- The role of FGFR1 signaling in cancer - DR-NTU - Nanyang Technological University.
- Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC - PubMed Central.
- Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC - NIH.
- Discoidin Domain Receptor 2 Contributes to Breast Cancer Progression and Chemoresistance by Interacting with Collagen Type I - MDPI.
- What are DDR2 inhibitors and how do they work? - Patsnap Synapse.
- Current progress in cancer treatment by targeting FGFR signaling.
- Targeting FGFR Signaling in Cancer - AACR Journals.
- Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC - NIH.
- Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - MDPI.
- Discoidin Domain Receptor 2: A New Target in Cancer - PubMed.
- Novel insights into the role of Discoidin domain receptor 2 (DDR2) in cancer progression: a new avenue of therapeutic intervention - PubMed.
- Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer - Frontiers.
- Downstream signaling pathways activated by DDR1 and DDR2. Solid line... - ResearchGate.
- Discoidin Domain Receptor 2 : Oncology Research and Treatment - Ovid.
- Roles of Fibroblast Growth Factor Receptors in Carcinogenesis - AACR Journals.
- The Role of Tumor Stromal Discoidin Domain Receptor 2 (DDR2) in Breast Cancer Metastasis. - Washington University in St. Louis Scholarly Repository.
- Future perspectives: targeting fibroblast growth factor receptor 1 to enhance the efficacy of immunotherapy - PubMed Central.
- FGFR Breast Cancer Clinical Trials - FGFR inhibitor - Massive Bio.
- Functions of DDR2 in certain solid tumors. DDR2 promotes the... - ResearchGate.
- FGF/FGFR signaling pathway involved resistance in various cancer types.
- FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance.
- Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?.
- Human FGFR1/2 Reporter Assay Kit - Indigo Biosciences.

- The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients - Annals of Clinical Case Reports.
- FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor | Oncotarget.
- FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC - NIH.
- Depiction of signaling pathways activated downstream of DDR2. Binding... - ResearchGate.
- Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials | JCO Precision Oncology - ASCO Publications.
- Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain | PNAS.
- DDR2 upregulation confers ferroptosis susceptibility of recurrent breast tumors through the Hippo pathway - PMC - NIH.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Paths of FGFR-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]

- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Future perspectives: targeting fibroblast growth factor receptor 1 to enhance the efficacy of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massivebio.com [massivebio.com]
- 13. anncaserep.com [anncaserep.com]
- 14. mdpi.com [mdpi.com]
- 15. UCSF FGFR Gene Alteration Clinical Trials for 2026 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 16. ascopubs.org [ascopubs.org]
- 17. Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel insights into the role of Discoidin domain receptor 2 (DDR2) in cancer progression: a new avenue of therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. "The Role of Tumor Stromal Discoidin Domain Receptor 2 (DDR2) in Breast" by Samantha Van Hove Bayer [openscholarship.wustl.edu]
- 25. ovid.com [ovid.com]
- 26. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 27. Discoidin Domain Receptor 2: A New Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 32. oncotarget.com [oncotarget.com]
- 33. FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of FGFR1 and DDR2 in tumorigenesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2647739#role-of-fgfr1-and-ddr2-in-tumorigenesis\]](https://www.benchchem.com/product/b2647739#role-of-fgfr1-and-ddr2-in-tumorigenesis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)